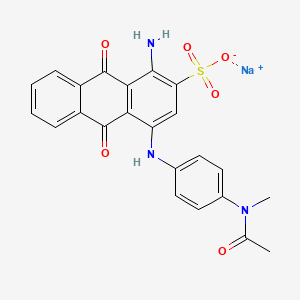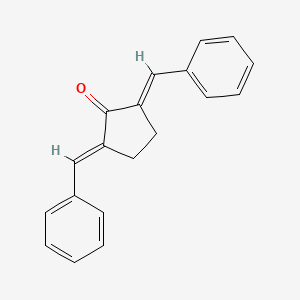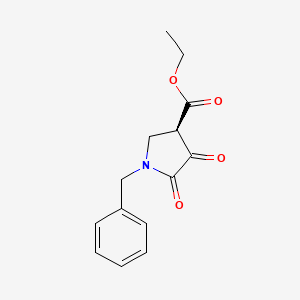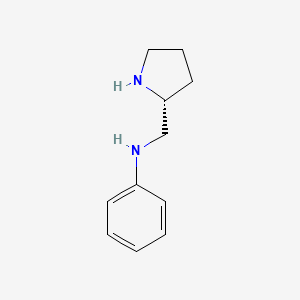![molecular formula C30H22N2 B1588469 N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline CAS No. 95993-52-5](/img/no-structure.png)
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline, also known as Pyrene-Phenylalanine (PP), is a fluorescent probe used in scientific research. This compound has unique properties that make it useful in various scientific fields, including biochemistry, biophysics, and cell biology.
Wirkmechanismus
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is a fluorescent probe that works by emitting light when excited by a light source. The probe is incorporated into a biological system, such as a protein or lipid bilayer, and its fluorescence properties are used to study the system. The fluorescence intensity and lifetime of N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine are sensitive to changes in its environment, such as changes in pH, temperature, and polarity. This makes it an ideal probe for studying biological systems under different conditions.
Biochemische Und Physiologische Effekte
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is a non-toxic compound that does not have any known biochemical or physiological effects on living organisms. It is used solely as a research tool and is not intended for use as a drug or therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine has several advantages as a research tool. It is easy to synthesize, stable, and has unique fluorescence properties that make it an ideal probe for studying biological systems. However, there are also limitations to its use. N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is a relatively large molecule, which may limit its ability to penetrate cell membranes. Additionally, its fluorescence properties may be affected by the presence of other fluorophores in the system, which can complicate data interpretation.
Zukünftige Richtungen
For the use of N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine include the study of protein aggregation, protein-membrane interactions, and small molecule-protein binding.
Synthesemethoden
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine can be synthesized using a simple one-pot reaction between pyrene-1-carboxaldehyde and N-phenylalanine. The reaction takes place in anhydrous ethanol and is catalyzed by acetic acid. The product is then purified using column chromatography to obtain a pure compound with a yield of approximately 60%.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine is widely used as a fluorescent probe in scientific research. It has been used to study protein-protein interactions, protein-lipid interactions, and protein conformational changes. N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylanilinelalanine has also been used to study the binding of small molecules to proteins and to monitor the activity of enzymes. Its unique fluorescence properties make it an ideal probe for studying biological systems.
Eigenschaften
CAS-Nummer |
95993-52-5 |
|---|---|
Produktname |
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline |
Molekularformel |
C30H22N2 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C30H22N2/c1-21-19-28-24(18-17-23-16-15-22-9-8-14-27(21)29(22)30(23)28)20-31-32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-20H,1H3/b31-20+ |
InChI-Schlüssel |
GJIOZZDVNXBUMQ-AJBULDERSA-N |
Isomerische SMILES |
CC1=CC2=C(C=CC3=C2C4=C(C=CC=C14)C=C3)/C=N/N(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
CC1=CC2=C(C=CC3=C2C4=C(C=CC=C14)C=C3)C=NN(C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=CC2=C(C=CC3=C2C4=C(C=CC=C14)C=C3)C=NN(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



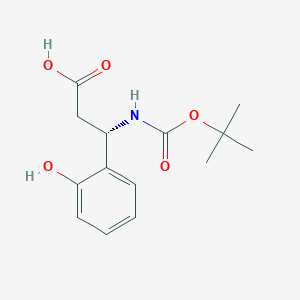
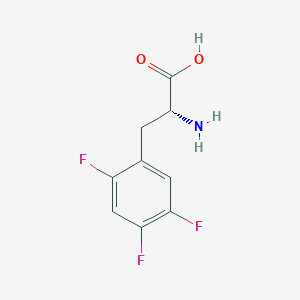
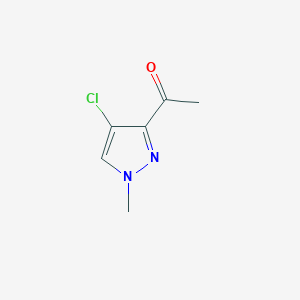
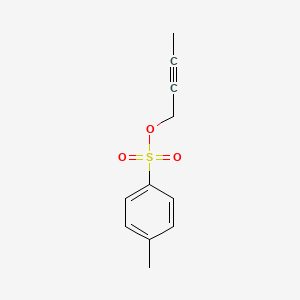
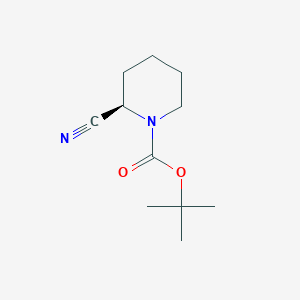
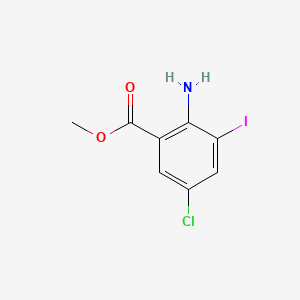
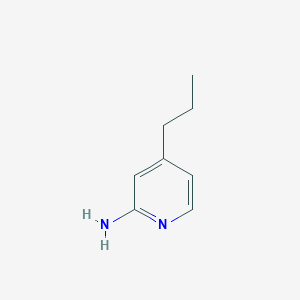
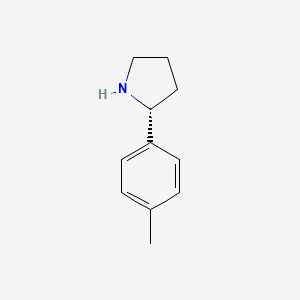
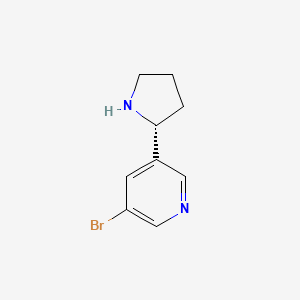
![3-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B1588401.png)
